

# A Comparative Meta-Analysis of Chromium Supplementation for Metabolic Health

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Chromium histidinate*

Cat. No.: B10827040

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of meta-analyses evaluating the efficacy of chromium supplementation on key metabolic health parameters. We delve into the quantitative data from prominent studies, offering a clear comparison of their findings on glycemic control and lipid profiles. Detailed experimental protocols from these meta-analyses are provided to allow for critical appraisal of the evidence. Furthermore, we visualize the proposed mechanisms of chromium's action on insulin signaling and the typical workflow of a meta-analysis to enhance understanding.

## I. Comparison of Meta-Analysis Findings

The following tables summarize the key characteristics and quantitative findings from selected meta-analyses on chromium supplementation, focusing on glycemic control and lipid metabolism.

### Table 1: Effects of Chromium Supplementation on Glycemic Control

| Meta-Analysis (Year)              | Population      | No. of Studies | Total Participants | Chromium Dose (μg/day)               | Duration (weeks)           | Fastening Plasma Glucose (FPG) Change (mg/dL)             | Insulin Change (pmol/L)        | HbA1c Change (%)             | HOMA-IR Change               |
|-----------------------------------|-----------------|----------------|--------------------|--------------------------------------|----------------------------|-----------------------------------------------------------|--------------------------------|------------------------------|------------------------------|
| Asbaghi et al. (2020) [1][2]      | Type 2 Diabetes | 28             | Not Specified      | 50 - 1000                            | 4 - 24                     | -19.00 (95% CI: -36.15, -1.85)                            | -12.35 (95% CI: -17.86, -6.83) | -0.71 (95% CI: -1.19, -0.23) | -1.53 (95% CI: -2.35, -0.72) |
| Suksoonmboon et al. (2014) [3][4] | Diabetes        | 25             | Not Specified      | >200 (for improved glycemic control) | ≥ 3 for FPG, ≥ 8 for HbA1c | -1.15 mmol/L (approx. -20.7 mg/dL) (95% CI: -1.84, -0.47) | Not reported                   | -0.55 (95% CI: -0.88, -0.22) | Not reported                 |

HOMA-IR: Homeostatic Model Assessment for Insulin Resistance

**Table 2: Effects of Chromium Supplementation on Lipid Profile**

| Meta-<br>Analy-<br>sis<br>(Year) | Popul-<br>ation     | No. of<br>Studi-<br>es | Chro-                          |                                      |                            | Trigly-<br>cerid                         | Total                                                  |                                    |                                   |
|----------------------------------|---------------------|------------------------|--------------------------------|--------------------------------------|----------------------------|------------------------------------------|--------------------------------------------------------|------------------------------------|-----------------------------------|
|                                  |                     |                        | Total<br>Partic-<br>ipant<br>s | mium<br>Dosa-<br>ge (μ<br>g/day<br>) | Durati-<br>on (week-<br>s) | es<br>(TG)<br>Chan-<br>ge<br>(mg/d<br>L) | Chole-<br>sterol<br>(TC)<br>Chan-<br>ge<br>(mg/d<br>L) | LDL-<br>C Chan-<br>ge (mg/d<br>L)  | HDL-<br>C Chan-<br>ge (mg/d<br>L) |
| Asbaghi et al. (2021) [5]        | Type 2 Diabetes     | 24                     | Not Specified                  | 200 - 1000                           | Not Specified              | -6.54 (95% CI: -13.08, -0.00)            | -7.77 (95% CI: -11.35, -4.18)                          | -8.54 (95% CI: -19.58, 0.07, 2.49) | 2.23 (4.40)                       |
| Suksoon et al. (2014) [3][4]     | Diabetes            | 22 (monotherapy)       | Not Specified                  | Not Specified                        | Not Specified              | Significant Reduction                    | Not Reported                                           | Not Reported                       | Significant Increase              |
| Tsang et al. (2019) [6]          | Overweight or Obese | 21 trials (19 studies) | 1316                           | 200 - 1000                           | 9 - 24                     | Not Reported                             | Not Reported                                           | Not Reported                       | Not Reported                      |

LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol

## II. Experimental Protocols of Cited Meta-Analyses

A detailed understanding of the methodologies employed in these meta-analyses is crucial for interpreting their findings.

### Asbaghi et al. (2020 & 2021)[1][2][5]

- Search Strategy: A systematic search was conducted in major electronic databases including PubMed, Scopus, and Embase up to February 2020 (for the glycemic control meta-analysis)

and November 2020 (for the lipid profile meta-analysis).

- Inclusion Criteria: The analyses included randomized controlled trials (RCTs) that investigated the effects of chromium supplementation on glycemic control indices or lipid profiles in patients with type 2 diabetes.
- Data Extraction: Two independent reviewers extracted relevant data, including study characteristics, participant details, intervention specifics (dosage and duration), and mean and standard deviation of outcomes at baseline and follow-up.
- Statistical Analysis: The weighted mean difference (WMD) with 95% confidence intervals (CIs) was calculated using a random-effects model to account for potential heterogeneity between studies. Heterogeneity was assessed using the  $I^2$  statistic.

## **Suksomboon et al. (2014)[3][4]**

- Search Strategy: A comprehensive literature search was performed in MEDLINE, the Cochrane Library, CINAHL, Web of Science, Scopus, and clinical trial registries up to May 2013.
- Inclusion Criteria: The review included RCTs that compared chromium mono- or combined supplementation with a placebo and reported on HbA1c or fasting plasma glucose. The minimum duration was 3 weeks for FPG and 8 weeks for HbA1c.
- Data Extraction: Two authors independently screened studies for inclusion and extracted data.
- Statistical Analysis: The mean difference with 95% CIs was used to estimate the treatment effect. A random-effects model was applied.

## **Tsang et al. (2019)[6][7][8]**

- Search Strategy: Electronic databases were searched from their inception to November 2018 to identify relevant studies.
- Inclusion Criteria: The meta-analysis included RCTs that evaluated the efficacy of oral chromium supplementation in individuals with overweight or obesity.

- Data Extraction: Data from 21 trials across 19 studies were included in the final analysis.
- Statistical Analysis: Pooled analyses were conducted to determine the weighted mean difference in anthropometric indices. Subgroup analyses were also performed based on study duration and chromium dosage.

### III. Visualizing a Meta-Analysis Workflow and Chromium's Mechanism of Action

To further clarify the processes and concepts discussed, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for conducting a systematic review and meta-analysis.



[Click to download full resolution via product page](#)

Caption: Chromium is thought to enhance insulin signaling at the receptor and substrate levels.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Effects of chromium supplementation on glycemic control in patients with type 2 diabetes: a systematic review and meta-analysis of randomized controlled trials - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 2. A comparative study to assess the use of chromium in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic review and meta-analysis of the efficacy and safety of chromium supplementation in diabetes - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of chromium supplementation on lipid profile in patients with type 2 diabetes: A systematic review and dose-response meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Chromium Supplementation for Metabolic Health]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10827040#meta-analysis-of-chromium-supplementation-studies-for-metabolic-health>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)